5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. The reaction conditions typically include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole ring. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions can modulate various signaling pathways, leading to potential therapeutic effects. The compound’s structure allows it to bind effectively to these targets, influencing their activity and downstream effects .
Comparison with Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazolo[3,4-d]pyrimidines. Compared to these, 5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone .
Properties
Molecular Formula |
C22H25ClN6 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H25ClN6/c1-22(2,3)19-13-20(25-9-4-11-28-12-10-24-15-28)29-21(27-19)18(14-26-29)16-5-7-17(23)8-6-16/h5-8,10,12-15,25H,4,9,11H2,1-3H3 |
InChI Key |
CDGMJSSKRJFZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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